molecular formula C7H7NO3 B098498 3-Methoxypyridine-2-carboxylic acid CAS No. 16478-52-7

3-Methoxypyridine-2-carboxylic acid

Cat. No. B098498
CAS RN: 16478-52-7
M. Wt: 153.14 g/mol
InChI Key: RJXVAGCQRMBMCI-UHFFFAOYSA-N
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Patent
US08158620B2

Procedure details

A 5 N sodium hydroxide solution (147 μL) was added to a solution of methyl 3-methoxypyridine-2-carboxylate (112 mg) in methanol (2 mL), and the mixture was stirred at room temperature overnight. The excess of methanol was evaporated under reduced pressure, and the residue was diluted with water. The aqueous layer was washed with ether and then made weak acidic with 5 N hydrochloric acid. The aqueous layer was extracted with a THF-ethyl acetate mixed solvent, and then the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound (19 mg).
Quantity
147 μL
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[C:6]([C:11]([O:13]C)=[O:12])=[N:7][CH:8]=[CH:9][CH:10]=1>CO>[CH3:3][O:4][C:5]1[C:6]([C:11]([OH:13])=[O:12])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
147 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
112 mg
Type
reactant
Smiles
COC=1C(=NC=CC1)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess of methanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
WASH
Type
WASH
Details
The aqueous layer was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with a THF-ethyl acetate mixed solvent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C(=NC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.